![molecular formula C12H23NO3 B2776267 Tert-butyl 3-[(oxan-4-yl)amino]propanoate CAS No. 1594508-62-9](/img/structure/B2776267.png)
Tert-butyl 3-[(oxan-4-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(oxan-4-yl)amino]propanoate, also known as BOA-Tert, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 . It has gained significant scientific interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(14)10(8-13)9-4-6-15-7-5-9/h9-10H,4-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Three-phase Partitioning (TPP) for Bioseparation
TPP is highlighted as a green and efficient nonchromatographic bioseparation technology, gaining attention for the separation and purification of bioactive molecules from natural sources. This method is applicable in the food, cosmetics, and medical fields, emphasizing rapid and scalable approaches to extract proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Yan et al., 2018).
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants, which include tert-butyl compounds, discusses their widespread use, environmental occurrence, human exposure, and toxicity. This review sheds light on the need for novel compounds with reduced environmental and health impacts, suggesting the importance of studying tert-butyl derivatives' fate and effects (Liu & Mabury, 2020).
Biodegradation of Ether Compounds in Environmental Settings
A comprehensive review of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation pathways, highlighting the environmental behavior of tert-butyl compounds. This information is crucial for understanding the environmental impact and degradation mechanisms of related tert-butyl compounds in aquatic and soil matrices (Thornton et al., 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE) in Plasma Reactors
The study of MTBE decomposition using radio frequency (RF) plasma reactors explores an innovative approach to addressing environmental pollution caused by tert-butyl compounds. This research may offer insights into the potential for advanced technologies to mitigate the impact of tert-butyl derivatives in the environment (Hsieh et al., 2011).
Microbial Degradation in the Subsurface
Exploration of the fate of fuel oxygenates such as MTBE and tert-butyl alcohol (TBA) in the subsurface environment assesses their biodegradability under various conditions. This review is pertinent for understanding the microbial interactions and degradation pathways relevant to tert-butyl compounds, providing a basis for bioremediation strategies (Schmidt et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 3-(oxan-4-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)4-7-13-10-5-8-15-9-6-10/h10,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUNEFDBFUEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
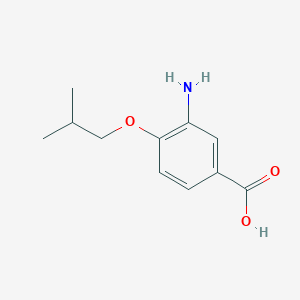
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)
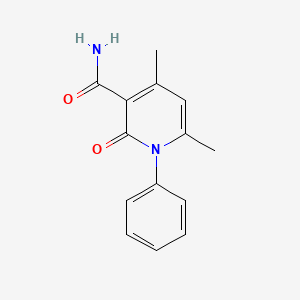
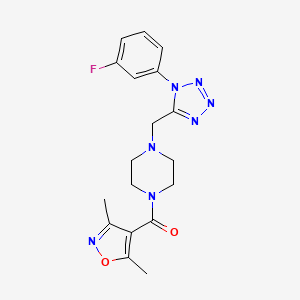
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)

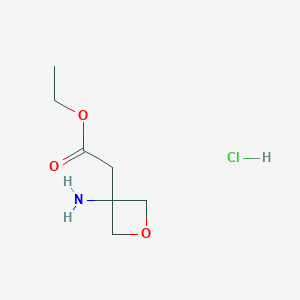

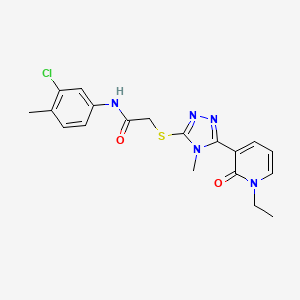
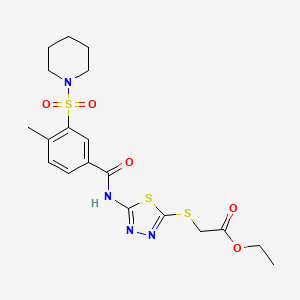
![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

